molecular formula C6H5BrN2O B2748750 3-Bromopicolinamide CAS No. 36057-54-2

3-Bromopicolinamide

Cat. No.: B2748750
CAS No.: 36057-54-2
M. Wt: 201.023
InChI Key: ZIWGQZWSTOEFEP-UHFFFAOYSA-N
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Description

3-Bromopicolinamide: is a chemical compound with the molecular formula C₆H₅BrN₂O and a molecular weight of 201.02 g/mol . It is a derivative of picolinamide, where a bromine atom is substituted at the third position of the pyridine ring. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

3-Bromopicolinamide can be synthesized through various methods. One common synthetic route involves the bromination of picolinamide. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve the desired substitution .

Industrial Production Methods:

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

3-Bromopicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed:

    Substitution Products: Various substituted picolinamides depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of picolinamide.

    Reduction Products: Reduced forms of picolinamide.

    Coupling Products: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

3-Bromopicolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromopicolinamide involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding, influencing the binding affinity and specificity of the compound towards its targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness:

3-Bromopicolinamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable tool in research and development .

Properties

IUPAC Name

3-bromopyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWGQZWSTOEFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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